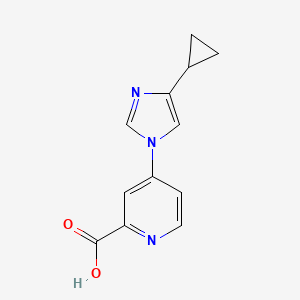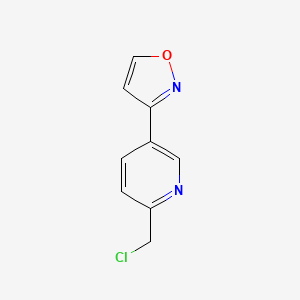
N-benzyl(tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl(tert-butoxy)carbohydrazide is an organic compound that features a benzyl group and a tert-butoxycarbonyl (Boc) protecting group attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-benzyl(tert-butoxy)carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of benzylhydrazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically proceeds as follows:
Step 1: Benzylhydrazine is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Di-tert-butyl dicarbonate is added to the solution.
Step 3: A base, such as triethylamine, is introduced to facilitate the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours until completion.
Step 5: The product is isolated through standard purification techniques, such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Hydrazones and other oxidized derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl(tert-butoxy)carbohydrazide finds applications in several scientific research fields:
Chemistry: Used as a protecting group for hydrazine derivatives in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-benzyl(tert-butoxy)carbohydrazide primarily involves its role as a protecting group. The Boc group protects the hydrazine moiety during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free hydrazine for further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Benzylhydrazine: Lacks the Boc protecting group, making it more reactive.
1-tert-Butoxycarbonylhydrazine: Lacks the benzyl group, offering different reactivity and applications.
Benzylhydrazones: Formed by the reaction of benzylhydrazine with carbonyl compounds.
Uniqueness: N-benzyl(tert-butoxy)carbohydrazide is unique due to the presence of both the benzyl and Boc groups, providing a balance of reactivity and protection. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
tert-butyl N-amino-N-benzylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(13)9-10-7-5-4-6-8-10/h4-8H,9,13H2,1-3H3 |
InChI-Schlüssel |
XINVEYSHJUWQDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxo-](/img/structure/B8707661.png)
![Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate](/img/structure/B8707666.png)
![1-[Ethoxy(isothiocyanato)phosphoryl]oxyethane](/img/structure/B8707672.png)






![4-{2-[(2-Phenylethyl)(propyl)amino]ethyl}benzene-1,2-diol](/img/structure/B8707715.png)

